molecular formula C13H15BrN2O4 B8537368 Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate

Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate

Cat. No. B8537368
M. Wt: 343.17 g/mol
InChI Key: QGMIJZZGESXOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H15BrN2O4 and its molecular weight is 343.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H15BrN2O4/c1-2-20-12(17)13(5-6-13)8-15-10-7-9(14)3-4-11(10)16(18)19/h3-4,7,15H,2,5-6,8H2,1H3

InChI Key

QGMIJZZGESXOKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (792 mg, 3.6 mmol) in tetrahydrofuran (30 mL) was added ethyl 1-(aminomethyl)cyclopropanecarboxylate (441 mg, 3.0 mmol) and potassium carbonate (621 mg, 4.5 mmol). The reaction mixture was stirred at reflux for 15 hours. The mixture was diluted with water (50 mL) and extracted with ethyl acetate (50 mL). The organic phase was separated, concentrated and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate as a light yellow solid (832 mg, 67%).
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.